



Application Note: QuEChERS Method for Sulfonamide Residues, Including Sulfanitran

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents extensively used in veterinary medicine for therapeutic and prophylactic purposes.[1] The potential for residual amounts of these compounds, including **Sulfanitran**, to persist in food products of animal origin has raised concerns regarding consumer safety, including the potential for allergic reactions and the development of antibiotic resistance.[2] Consequently, robust and efficient analytical methods are required to monitor sulfonamide residues in various food matrices to ensure compliance with regulatory limits.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of veterinary drug residues in food.[3] This approach combines extraction with a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup, offering a streamlined and cost-effective alternative to traditional methods.[4][5] This application note provides a detailed protocol for the determination of sulfonamide residues, including **Sulfanitran**, in various food matrices using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocol



This protocol outlines a general procedure for the extraction and cleanup of sulfonamide residues from complex food matrices. Modifications may be necessary depending on the specific matrix (e.g., high-fat, high-pigment).

- 1. Sample Preparation and Homogenization
- Weigh a representative portion of the sample (e.g., 1-5 g) into a 50 mL centrifuge tube.[2][6]
 [7][8] For solid samples, homogenize prior to weighing. For liquid samples like milk, use a measured volume.

2. Extraction

- Add an appropriate volume of water to the sample (e.g., 2-8 mL) and vortex for 30 seconds.
 [1][7][8][9]
- Add 10 mL of acetonitrile (ACN), with or without 1% acetic acid, to the tube.[7][8][9]
- Vortex or shake vigorously for 1-10 minutes.[7][8][9][10] Some methods may include a sonication step for 10 minutes.[6][7][8]
- Add the QuEChERS extraction salts. Common salt combinations include:
 - AOAC Method: 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g anhydrous sodium acetate (NaOAc).[1]
 - EN Method: 4 g anhydrous MgSO₄, 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
 - Modified Methods: Other variations may use different salt compositions, such as 1.5 g
 NaCl.[7][8]
- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge at ≥4000 rpm for 5 minutes.[7][8][9][10]
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup



- Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents.[9]
- The choice of d-SPE sorbent depends on the matrix:
 - General Matrices: Anhydrous MgSO₄ (to remove residual water) and Primary Secondary
 Amine (PSA) (to remove organic acids, sugars, and other polar interferences).[9]
 - Fatty Matrices: C18 is added to remove lipids.[9][10]
 - Pigmented Matrices: Graphitized Carbon Black (GCB) can be added to remove pigments,
 but it may also retain some planar analytes.
- Vortex for 1-2 minutes.[9]
- Centrifuge at ≥4000 rpm for 5 minutes.[9]
- 4. Final Extract Preparation
- Take an aliquot of the cleaned supernatant.
- The extract can be directly analyzed or evaporated to dryness under a gentle stream of nitrogen at 40 °C and reconstituted in a suitable solvent (e.g., a mixture of the initial mobile phase).[8][10]
- Filter the final extract through a 0.20 or 0.22 μm syringe filter before injection into the LC-MS/MS system.[9][10]

LC-MS/MS Analysis

Analysis is typically performed using a reversed-phase C18 or similar column with a gradient elution mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid to enhance ionization.[6][7][10] Detection is carried out using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for each sulfonamide.[7][9]

Quantitative Data Summary



The following tables summarize the performance data of the QuEChERS method for the analysis of sulfonamides in various food matrices as reported in the literature.

Table 1: Recovery of Sulfonamides using QuEChERS Method

Sulfonamide	Matrix	Spiking Level (µg/kg)	Recovery (%)	Reference
Sulfadiazine	Bovine Liver	5 - 400 (ng/g)	53 - 93	[9]
Sulfathiazole	Bovine Liver	5 - 400 (ng/g)	53 - 93	[9]
Sulfamerazine	Bovine Liver	5 - 400 (ng/g)	53 - 93	[9]
Sulfamethazine	Bovine Liver	5 - 400 (ng/g)	53 - 93	[9]
Sulfamethoxazol e	Bovine Liver	5 - 400 (ng/g)	53 - 93	[9]
Sulfadimethoxine	Bovine Liver	5 - 400 (ng/g)	53 - 93	[9]
Sulfanitran	Pastries	5, 10, 50	79.6 - 91.4	[8]
Various Sulfonamides	Honey	Not Specified	74.29 - 113.09	[6]
Various Sulfonamides	Pastries	5, 10, 50	67.6 - 103.8	[7]
Various Sulfonamides	Chicken Muscle	50, 100, 150 (ng/g)	76.8 - 95.2	[1]
Various Sulfonamides	Forage Grasses	1, 2, 10	72.3 - 116.9	[3][11][12]

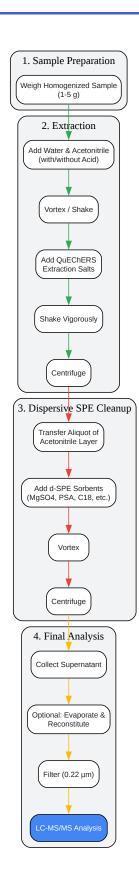
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides



Sulfonamide	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Sulfadiazine	Pastries	0.01 - 0.14	0.02 - 0.45	[7]
Sulfamethoxazol e	Pastries	0.01 - 0.14	0.02 - 0.45	[7]
Sulfanitran	Pastries	0.01 - 0.14	0.02 - 0.45	[7]
Various Sulfonamides	Honey	0.02 - 0.12	0.08 - 0.72	[6]
Various Sulfonamides	Bovine Liver	-	5 (ng/g)	[9]
Various Sulfonamides	Chicken Muscle	0.02 - 0.39 (ng/g)	0.25 - 1.30 (ng/g)	[1]
Various Sulfonamides	Forage Grasses	0.02 - 0.5	0.05 - 1.0	[3][11][12]
Various Sulfonamides	Milk	-	5.3 - 11.2 (μg/L)	[13][14]

Experimental Workflow Diagram





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Caption: QuEChERS experimental workflow for sulfonamide residue analysis.



Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of sulfonamide residues, including **Sulfanitran**, from a variety of food matrices. The methodology demonstrates good recovery and sensitivity, meeting the requirements for regulatory monitoring. The flexibility of the d-SPE cleanup step allows for adaptation to different sample types, making it a versatile tool for food safety analysis. The provided protocol and data serve as a valuable resource for laboratories involved in the analysis of veterinary drug residues.

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